molecular formula C6H10FN B13016514 6-Fluoro-3-azabicyclo[3.1.1]heptane

6-Fluoro-3-azabicyclo[3.1.1]heptane

Cat. No.: B13016514
M. Wt: 115.15 g/mol
InChI Key: WXALXGJQVRZPLK-UHFFFAOYSA-N
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Description

6-Fluoro-3-azabicyclo[3.1.1]heptane is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include LiAlH4 for reduction, CoCl2 for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of nitriles yields amines, while substitution reactions can introduce different functional groups at the fluorine position .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound can mimic the structure of meta-substituted benzenes, allowing it to interact with biological targets in a similar manner. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Biological Activity

Overview

6-Fluoro-3-azabicyclo[3.1.1]heptane is a bicyclic compound notable for its unique structure, which includes both a nitrogen and a fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and analgesic applications.

PropertyValue
Molecular FormulaC6H10FN
Molecular Weight115.15 g/mol
IUPAC NameThis compound
InChIInChI=1S/C6H10FN/c7-6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2
InChI KeyWXALXGJQVRZPLK-UHFFFAOYSA-N
Canonical SMILESC1C2CNCC1C2F

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in the central nervous system (CNS). The compound mimics the structure of meta-substituted benzenes, allowing it to engage with various receptors and enzymes involved in neurotransmission and pain modulation .

Key Interactions

  • Nicotinic Acetylcholine Receptors : Research indicates that derivatives of this compound exhibit selective affinities for α4β2 neuronal nicotinic acetylcholine receptors, which are crucial for cognitive functions and pain perception .
  • Analgesic Activity : this compound derivatives have shown potential as central analgesics with reduced side effects compared to traditional opioids like morphine .

Biological Activity Studies

Several studies have highlighted the biological activities associated with this compound:

Case Study: Analgesic Properties

A study focused on the synthesis of 3,6-diazabicyclo[3.1.1]heptane derivatives demonstrated that these compounds possess significant analgesic properties with a favorable side effect profile compared to conventional opioids. The central analgesic activity was evaluated through various assays, indicating that some derivatives could surpass morphine in efficacy while minimizing adverse effects .

Case Study: Neuropharmacological Effects

Another investigation into the binding affinities of modified derivatives revealed that certain analogs exhibited high selectivity for α4β2 receptors, with Ki values as low as 11.17 pM, indicating potent interaction capabilities which are essential for developing new CNS-active drugs .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other similar bicyclic compounds:

CompoundKey FeaturesBiological Activity
3-Azabicyclo[3.1.1]heptaneLacks fluorine; similar core structureModerate receptor affinity
6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneSmaller homolog; different substitutionsLimited CNS activity
Bicyclo[3.1.1]heptaneNon-nitrogenous analogLess interaction with biological targets

The presence of the fluorine atom in this compound significantly enhances its physicochemical properties and biological activities compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

6-fluoro-3-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2

InChI Key

WXALXGJQVRZPLK-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C2F

Origin of Product

United States

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